molecular formula C12H11IN2O4S2 B2957041 N1-(4-iodophenyl)benzene-1,4-disulfonamide CAS No. 135202-64-1

N1-(4-iodophenyl)benzene-1,4-disulfonamide

Cat. No.: B2957041
CAS No.: 135202-64-1
M. Wt: 438.25
InChI Key: WZYFLHODTSODRF-UHFFFAOYSA-N
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Description

N1-(4-Iodophenyl)benzene-1,4-disulfonamide is a sulfonamide derivative characterized by a central benzene ring substituted with two sulfonamide groups at the 1,4-positions and an iodophenyl moiety attached to the N1-position. This compound belongs to a broader class of benzene-1,4-disulfonamides, which are studied for their diverse pharmacological and biochemical properties, including anticancer, anti-inflammatory, and enzyme-inhibitory activities .

Properties

IUPAC Name

4-N-(4-iodophenyl)benzene-1,4-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11IN2O4S2/c13-9-1-3-10(4-2-9)15-21(18,19)12-7-5-11(6-8-12)20(14,16)17/h1-8,15H,(H2,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYFLHODTSODRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11IN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-iodophenyl)benzene-1,4-disulfonamide typically involves the reaction of 4-iodoaniline with benzene-1,4-disulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized to ensure high yield and purity while minimizing waste and energy consumption. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial production to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions

N1-(4-iodophenyl)benzene-1,4-disulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the 4-iodophenyl group can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or electrophiles like bromine. Conditions typically involve solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and temperatures ranging from room temperature to reflux.

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used. Conditions vary depending on the desired product.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are often used in coupling reactions. Solvents like toluene or ethanol are common, with reactions typically conducted under an inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N1-(4-iodophenyl)benzene-1,4-disulfonamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is used in the development of new pharmaceuticals due to its potential biological activity. It serves as a building block for designing drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it useful in the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties.

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates used in various industrial processes.

Mechanism of Action

The mechanism of action of N1-(4-iodophenyl)benzene-1,4-disulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical profiles of benzene-1,4-disulfonamides are highly dependent on the substituents attached to the sulfonamide nitrogen and the aromatic core. Below is a comparative analysis with key analogs:

Compound Substituents Molecular Formula Key Biological Activity Key Findings
N1-(4-Iodophenyl)benzene-1,4-disulfonamide 4-Iodophenyl C₁₂H₁₀IN₂O₄S₂ Hypothesized OXPHOS inhibition Predicted enhanced lipophilicity and radioisotope potential due to iodine .
Indisulam (N1-(3-Chloro-1H-indol-7-yl)benzene-1,4-disulfonamide) 3-Chloroindolyl C₁₄H₁₂ClN₃O₄S₂ Anticancer (DCAF15-mediated degradation) Phase II clinical trials for solid tumors; IC₅₀ = 0.1–1 μM in cancer cell lines .
N-(3-Cyano-1H-indol-7-yl)benzene-1,4-disulfonamide 3-Cyanoindolyl C₁₅H₁₁N₃O₄S₂ Not specified (structural analog) Synthesized via sulfonyl chloride-amine coupling; pyridine/DMF solvent system .
N1,N4-Dibenzyl-N1-ethyl derivative (D207-0052) Dibenzyl, ethyl, pyridinylmethyl C₂₈H₂₉N₃O₄S₂ Screening compound (undisclosed) High molecular weight (551 g/mol); potential for kinase or GPCR modulation .
Compound 1 (OXPHOS inhibitor hit) Unspecified (base structure) C₁₂H₁₀N₂O₄S₂ OXPHOS inhibition (anticancer) IC₅₀ = 0.5–1 μM in galactose-dependent cytotoxicity assays .

Pharmacokinetic and Toxicity Considerations

  • Indisulam : Demonstrates moderate oral bioavailability (30–40%) but dose-limiting myelosuppression in clinical trials .
  • Iodinated Analog: Potential for radioimaging (¹²³I/¹³¹I isotopes) but may require structural optimization to mitigate thyroid toxicity .

Biological Activity

N1-(4-iodophenyl)benzene-1,4-disulfonamide is a sulfonamide compound that has garnered attention for its biological activity, particularly as an inhibitor of oxidative phosphorylation (OXPHOS). This article provides an in-depth exploration of its mechanisms, biological effects, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10I2N2O4S2, with a molecular weight of approximately 426.35 g/mol. The compound features two sulfonamide groups attached to a benzene ring and an iodine atom on one of the phenyl groups. This unique structure enhances its biological activity, particularly its selective inhibition of mitochondrial functions.

This compound primarily targets Complex I of the electron transport chain within the OXPHOS system. By inhibiting this complex, the compound disrupts ATP production, which is crucial for cellular energy metabolism. The following key points summarize its mechanism:

  • Inhibition of ATP Production : The compound's binding to Complex I leads to a significant decrease in ATP levels, causing cytotoxic effects in cells that rely heavily on aerobic metabolism, such as certain cancer cells.
  • Selectivity in Cancer Cells : Studies indicate that this compound exhibits selective cytotoxicity against various cancer cell lines, particularly when glucose is replaced by galactose in the growth medium. This condition forces cells to depend on OXPHOS for energy production .

Biological Activity and Efficacy

Research has demonstrated that this compound possesses significant biological activity across various studies:

Table 1: Summary of Biological Activity

Study ReferenceCell Line TestedIC50 (μM)Observations
UM16 Pancreatic Cancer0.58Effective in reducing cell viability
MIA PaCa-20.118Depletes ATP production in galactose medium
Various Cancer LinesVariesSelective cytotoxicity observed

Case Studies and Experimental Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : In a study conducted using UM16 pancreatic cancer cells, the compound showed an IC50 value of 0.58 μM, indicating potent inhibitory effects on cell growth . Similar results were observed in MIA PaCa-2 cells where ATP depletion was noted at concentrations as low as 0.118 μM.
  • In Vivo Studies : Preliminary animal studies suggest that this compound is well-tolerated and exhibits significant efficacy against pancreatic cancer models .
  • Structure-Activity Relationship (SAR) : The compound's structural features have been linked to its potency as an OXPHOS inhibitor. Modifications to the benzene ring or sulfonamide groups have been shown to impact its binding affinity and inhibitory activity against Complex I .

Potential Applications

Given its mechanism of action and biological activity, this compound holds promise for therapeutic applications in oncology:

  • Cancer Treatment : Its ability to selectively inhibit ATP production in cancer cells makes it a candidate for further development as an anticancer agent targeting OXPHOS-dependent tumors.
  • Research Tool : The compound can serve as a valuable tool in research settings to study mitochondrial function and energy metabolism in various cellular contexts.

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